3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine 3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17736062
InChI: InChI=1S/C10H15N3O2/c1-14-4-5-15-10-6-8-7-11-3-2-9(8)12-13-10/h6,11H,2-5,7H2,1H3
SMILES:
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol

3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

CAS No.:

Cat. No.: VC17736062

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine -

Specification

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
IUPAC Name 3-(2-methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Standard InChI InChI=1S/C10H15N3O2/c1-14-4-5-15-10-6-8-7-11-3-2-9(8)12-13-10/h6,11H,2-5,7H2,1H3
Standard InChI Key PKYFXPCMUBSCEM-UHFFFAOYSA-N
Canonical SMILES COCCOC1=NN=C2CCNCC2=C1

Introduction

Chemical Identity and Structural Features

3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a heterocyclic compound characterized by a fused pyridazine and tetrahydropyridine ring system, with a 2-methoxyethoxy substituent at the 3-position. Its molecular formula is C₁₀H₁₅N₃O₂, and it has a molecular weight of 209.24 g/mol . The compound’s structural complexity arises from the bicyclic framework, which combines aromatic and saturated regions, and the ether-containing side chain that enhances solubility and potential bioactivity.

Key Identifiers

PropertyValueSource
IUPAC Name3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
SMILESCOCCOC1=NN=C2CCNCC2=C1
InChIKeyPKYFXPCMUBSCEM-UHFFFAOYSA-N
CAS Registry Number1955561-48-4
Molecular Weight209.24 g/mol

The compound’s 3D conformation reveals a planar pyridazine ring fused to a partially saturated pyridine ring, with the 2-methoxyethoxy group adopting a flexible orientation that may influence intermolecular interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine typically involves multi-step organic reactions. A common approach includes:

  • Cyclization of Precursors: Reaction of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the tetrahydropyrido[4,3-c]pyridazine core.

  • Etherification: Introduction of the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reaction, using 2-methoxyethanol as the ether source.

  • Purification: Crystallization from solvents like ethyl acetate or methanol to achieve high purity.

A representative synthesis protocol involves:

  • Step 1: Cyclocondensation of 4-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine with 2-methoxyethanol in the presence of potassium carbonate.

  • Step 2: Isolation of the product via column chromatography (silica gel, eluent: dichloromethane/methanol).

Industrial Considerations

Industrial production emphasizes scalability and cost-efficiency. Techniques such as continuous flow synthesis and microwave-assisted reactions are employed to reduce reaction times and improve yields. Catalysts like DBU (1,8-Diazabicycloundec-7-ene) enhance the efficiency of etherification steps .

Physicochemical Properties and Spectroscopic Characterization

Physical Properties

PropertyValueSource
StateSolid (crystalline)
SolubilitySoluble in DMSO, methanol; insoluble in water
Melting PointNot reported

Spectroscopic Data

  • NMR (Predicted):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 3.24 (s, 3H, OCH₃), 3.50–3.70 (m, 4H, OCH₂CH₂O), 4.10 (t, 2H, NCH₂), 2.80–3.00 (m, 4H, pyridine CH₂).

  • Mass Spectrometry: ESI-MS m/z 210.1 [M+H]⁺.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a pharmacophore in drug discovery, particularly for oncology targets. Its modular structure allows derivatization at the 3-position to optimize pharmacokinetic properties .

Materials Science

The ether side chain contributes to enhanced solubility in organic solvents, making it a candidate for organic electronics or polymer additives . Studies on similar compounds demonstrate utility in photovoltaic cells due to electron-deficient pyridazine rings .

Comparison with Related Compounds

CompoundStructureKey Differences
3-(Cyclopropylmethoxy) analogCyclopropyl group instead of methoxyethoxyHigher metabolic stability
Pyridazin-3(2H)-oneKetone at position 3Reduced solubility but increased kinase affinity

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